molecular formula C17H13NO2 B11852908 5-Methylquinolin-8-yl benzoate

5-Methylquinolin-8-yl benzoate

Cat. No.: B11852908
M. Wt: 263.29 g/mol
InChI Key: ITQDNCFEDXMGSB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-8-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct chemical and biological properties .

Scientific Research Applications

5-Methylquinolin-8-yl benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its quinoline core structure, which is known for its pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylquinolin-8-yl benzoate involves its interaction with various molecular targets and pathways. The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 5-Methylquinolin-8-yl benzoate, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline derivatives. Its benzoate ester group can also influence its solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(5-methylquinolin-8-yl) benzoate

InChI

InChI=1S/C17H13NO2/c1-12-9-10-15(16-14(12)8-5-11-18-16)20-17(19)13-6-3-2-4-7-13/h2-11H,1H3

InChI Key

ITQDNCFEDXMGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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